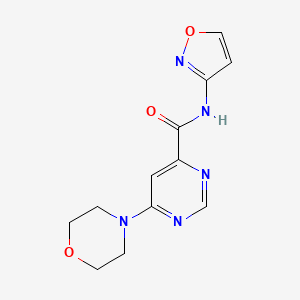

N-(isoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of heterocycles due to its wide spectrum of biological activities and therapeutic potential . Isoxazole derivatives have been found to exhibit a variety of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Aplicaciones Científicas De Investigación

Species-Related Inhibition of Dihydroorotate Dehydrogenase

Isoxazol derivatives have been evaluated for their immunosuppressive properties, demonstrating significant inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis. This enzyme's inhibition affects pyrimidine nucleotide pools essential for immune cell functions, indicating the potential for isoxazol derivatives in modulating immune responses (Knecht & Löffler, 1998).

Antimicrobial Activity of Pyrimidine Derivatives

Synthesized novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives, including morpholine-substituted variants, have shown promising antimicrobial activities against a range of bacteria and fungi. The efficacy of these compounds suggests their potential application in developing new antimicrobial agents (Devarasetty et al., 2019).

Synthesis of Novel Heterocyclic Compounds

Research on the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives has expanded the repertoire of heterocyclic compounds. These molecules are characterized for future pharmacological activity investigations, showcasing the diverse applications of pyrimidine derivatives in medicinal chemistry (Zaki et al., 2017).

Cytotoxic Activity in Cancer Research

The development of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and related compounds demonstrates significant cytotoxic activities against cancer cell lines. These studies offer insights into the design of new anticancer agents based on pyrimidine derivatives, highlighting their potential in therapeutic applications (Deady et al., 2000).

Anti-Hyperglycemic Evaluation

Carboximidamides derived from cyanamides linked with pyrimidine moiety have shown significant anti-hyperglycemic effects. These findings support the potential of pyrimidine derivatives in managing diabetes and related metabolic disorders (Moustafa et al., 2021).

Mecanismo De Acción

Target of Action

Isoxazole derivatives have been found to exhibit a wide range of biological activities. They have been reported to have potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The specific targets of action can vary greatly depending on the specific compound and its structure.

Mode of Action

The mode of action of isoxazole derivatives can also vary widely. For example, some isoxazole derivatives have been found to inhibit certain enzymes, while others may interact with specific receptors or other cellular components .

Biochemical Pathways

Isoxazole derivatives can affect a variety of biochemical pathways, depending on their specific targets of action. For example, some isoxazole derivatives may affect pathways related to inflammation, cancer cell proliferation, microbial growth, or neuronal signaling .

Pharmacokinetics

The pharmacokinetics of isoxazole derivatives can vary greatly depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure, formulation, route of administration, and other factors .

Result of Action

The molecular and cellular effects of isoxazole derivatives can vary greatly depending on their specific targets of action and mode of action. For example, an isoxazole derivative that inhibits a certain enzyme may result in decreased activity of that enzyme and its associated biochemical pathway .

Action Environment

The action, efficacy, and stability of isoxazole derivatives can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, presence of other substances, and specific conditions within the body .

Safety and Hazards

Direcciones Futuras

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Propiedades

IUPAC Name |

6-morpholin-4-yl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3/c18-12(15-10-1-4-20-16-10)9-7-11(14-8-13-9)17-2-5-19-6-3-17/h1,4,7-8H,2-3,5-6H2,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSHNEDWFRUHBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NOC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one](/img/structure/B2962476.png)

![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2962478.png)

![1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2962479.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2962481.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2962488.png)

![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2962494.png)

![4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol](/img/structure/B2962495.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2962496.png)